molecular formula C9H17NO3 B13708962 Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate

Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate

Cat. No.: B13708962
M. Wt: 187.24 g/mol
InChI Key: HPCWOISNYGGLAK-UHFFFAOYSA-N
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Description

Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the reaction of ®-3-(Hydroxymethyl)pyrrolidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxymethyl group of the pyrrolidine attacks the ethyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide a more sustainable and scalable approach to its synthesis .

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

  • Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
  • Reduction of the ester group results in the formation of an alcohol.
  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets .

Comparison with Similar Compounds

    Ethyl 2-pyrrolidineacetate: Similar structure but lacks the hydroxymethyl group.

    Methyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to the presence of both the hydroxymethyl group and the ethyl acetate moiety. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)6-10-4-3-8(5-10)7-11/h8,11H,2-7H2,1H3

InChI Key

HPCWOISNYGGLAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(C1)CO

Origin of Product

United States

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